molecular formula C11H17N5 B11756456 [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11756456
M. Wt: 219.29 g/mol
InChI Key: XJDMOMHKQFWBNC-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with an ethyl or methyl group at the 1-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out in a solvent such as ethanol or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring positions[][4].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-5-amine
  • 1-ethyl-1H-pyrazol-5-amine
  • 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H17N5/c1-3-16-11(5-7-14-16)9-12-8-10-4-6-13-15(10)2/h4-7,12H,3,8-9H2,1-2H3

InChI Key

XJDMOMHKQFWBNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=NN2C

Origin of Product

United States

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